N-phenylcarbamoyl-3-bromopropylamine

Description

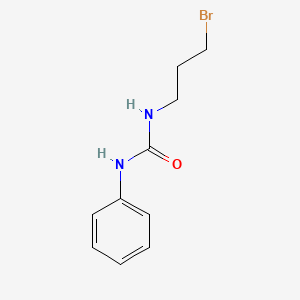

N-Phenylcarbamoyl-3-bromopropylamine is a brominated alkylamine derivative featuring a phenylcarbamoyl group (-NH-C(O)-Ph) attached to a 3-bromopropylamine backbone. This structure combines a carbamate functional group with a bromine atom, which may confer unique reactivity and bioactivity.

Properties

Molecular Formula |

C10H13BrN2O |

|---|---|

Molecular Weight |

257.13 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-phenylurea |

InChI |

InChI=1S/C10H13BrN2O/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13,14) |

InChI Key |

XTEOGJXMYLJYEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(p-Bromophenyl)-3-(2-Pyridyl)-N,N-dimethylpropylamine

- Structure : Features a para-bromophenyl group and a 2-pyridyl moiety on the propylamine chain, with dimethylamine substitution.

- Key Properties: Known as brompheniraminum (Parabromdylamine), a first-generation antihistamine . The pyridyl group enhances receptor binding via aromatic interactions, while the bromine atom increases lipophilicity, prolonging biological activity.

- Applications : Used clinically for allergic rhinitis and urticaria due to H1 receptor antagonism .

[3-(2-Bromophenoxy)propyl]dimethylamine

- Structure: Contains an ortho-bromophenoxy group (-O-C6H4-Br) attached to the propylamine chain, with dimethylamine substitution.

- No direct therapeutic applications are noted in the evidence, but its structure suggests utility as a synthetic intermediate for pharmaceuticals or agrochemicals.

- CAS : 915707-52-7 .

[3-(4-Bromophenyl)-3-(Pyridin-2-yl)propyl]dimethylamine

- Structure : Similar to brompheniraminum but with a 4-bromophenyl group and pyridin-2-yl substitution.

- Key Properties: Synonym: 2-(p-Bromo-α-(2-dimethylaminoethyl)benzyl)pyridine . The para-bromine position may optimize steric and electronic interactions with biological targets compared to ortho-substituted analogs.

- Applications : Shares antihistaminic activity with brompheniraminum but may exhibit altered pharmacokinetics due to substitution patterns .

Structural and Functional Analysis

Key Structural Differences

Impact of Substituents on Properties

- Carbamoyl vs. Pyridyl/Phenoxy: The phenylcarbamoyl group in the target compound may confer greater metabolic stability than pyridyl or phenoxy groups, which are prone to oxidation or cleavage.

- Bromine Position: Para-substituted bromine (as in brompheniraminum) optimizes steric compatibility with hydrophobic receptor pockets, whereas ortho-substitution (e.g., in [3-(2-bromophenoxy)propyl]dimethylamine) may hinder binding .

Notes and Limitations

- Contradictions in substituent effects (e.g., para vs. ortho bromine) highlight the need for targeted pharmacological profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.